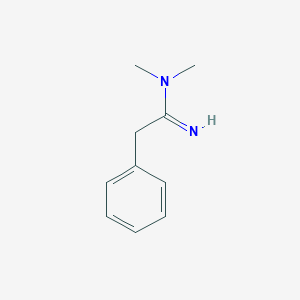

N,N-Dimethyl(phenyl)ethanimidamide

Descripción

N,N-Dimethyl(phenyl)ethanimidamide (CAS 1783-25-1) is a methanimidamide derivative with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol. Its IUPAC name is Methanimidamide, N,N-dimethyl-N'-phenyl-, and its structure features a phenyl group attached to the nitrogen atom of an ethanimidamide backbone, with two methyl groups on the adjacent nitrogen (Figure 1). This compound is characterized by its planar amidine moiety, which enables resonance stabilization, influencing its reactivity and interactions .

Physicochemical properties include a calculated boiling point of 548.98 K (275.83°C) and critical temperature of 770.87 K (497.72°C) (Joback method) . The ionization energy of the parent ion (C₉H₁₁N₂⁺) is 7.3 eV, as determined by electron impact (EI) spectroscopy . These properties make it a versatile intermediate in organic synthesis and pharmaceutical research.

Propiedades

Número CAS |

56776-16-0 |

|---|---|

Fórmula molecular |

C10H14N2 |

Peso molecular |

162.23 g/mol |

Nombre IUPAC |

N,N-dimethyl-2-phenylethanimidamide |

InChI |

InChI=1S/C10H14N2/c1-12(2)10(11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |

Clave InChI |

VEHZLOXNVVKFAG-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=N)CC1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl(phenyl)ethanimidamide typically involves the reaction of dimethylacetamide with phosphorus oxychloride in benzene, followed by the addition of aniline. The reaction conditions are carefully controlled to maintain the temperature between 20-25°C during the addition of phosphorus oxychloride and 35°C during the addition of aniline. The product is then purified through a series of extractions and distillations .

Industrial Production Methods

Industrial production methods for N,N-Dimethyl(phenyl)ethanimidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dimethyl(phenyl)ethanimidamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted ethanimidamides, amines, and oxides, depending on the type of reaction and reagents used.

Aplicaciones Científicas De Investigación

N,N-Dimethyl(phenyl)ethanimidamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N,N-Dimethyl(phenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions and participate in various catalytic processes. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Ethanimidamide Derivatives

Ethanimidamides exhibit diverse biological and chemical behaviors depending on substituents. Key analogs include:

Table 1: Structural and Functional Comparison of Ethanimidamide Derivatives

Key Findings :

- 1400W demonstrates high selectivity for inducible nitric oxide synthase (NOS2) inhibition (IC₅₀ ~7 nM), attributed to its 3-aminomethylphenyl group enhancing binding affinity .

- Bulky substituents, as in N,N'-Bis[2,6-diisopropylphenyl]methanimidamide, improve thermal stability, making it suitable for high-temperature polymer reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

Functional Analogues in Medicinal Chemistry

- COX-2 Inhibitors: N,N-Dimethyl substitution in imidazo[2,1-b]thiazole derivatives (e.g., 6a in ) enhances COX-2 inhibition by 40% compared to non-methylated analogs, suggesting electron-donating groups improve target binding . This parallels the electronic effects of N,N-dimethyl groups in ethanimidamides.

- NOS Inhibitors: 1400W’s irreversible binding to NOS2 is driven by its nucleophilic aminomethyl group, a feature absent in N,N-Dimethyl(phenyl)ethanimidamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.